molecular formula C4H9NO2 B046778 N-Methoxy-N-methylacetamide CAS No. 78191-00-1

N-Methoxy-N-methylacetamide

Cat. No. B046778
CAS RN: 78191-00-1
M. Wt: 103.12 g/mol
InChI Key: OYVXVLSZQHSNDK-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylacetamide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a Weinreb amide used in the synthesis of marine natural products myriaporone and usneoidone as a ketone synthon .


Synthesis Analysis

N-Methoxy-N-methylamides were prepared by the oxidative amidation of benzyl alcohols and palladium-catalyzed aminocarbonylation of organoboronic acids or aryl halides with (CH3O)NHCH3 under CO equivalents . Another method involves the reaction of methyl acetate with methylamine .


Molecular Structure Analysis

The molecular formula of N-Methoxy-N-methylacetamide is C4H9NO2. It has an average mass of 103.120 Da and a monoisotopic mass of 103.063332 Da .


Chemical Reactions Analysis

The reaction of carboxylic acids with alkyl chloroformates, phosphonate reagents, or coupling agents afforded the activated esters, which were converted to N-methoxy-N-methylamides by (CH3O)NHCH3 .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylacetamide has a density of 1.0±0.1 g/cm3, a boiling point of 92.0±23.0 °C at 760 mmHg, and a vapor pressure of 52.7±0.2 mmHg at 25°C. It has an enthalpy of vaporization of 33.2±3.0 kJ/mol and a flash point of 9.4±22.6 °C .

Scientific Research Applications

Organic Building Blocks

N-Methoxy-N-methylacetamide is used as an organic building block . Organic building blocks are fundamental components in the field of organic synthesis. They are used in the construction of complex organic compounds, including pharmaceuticals, polymers, and dyes .

Synthesis of Marine Natural Products

N-Methoxy-N-methylacetamide is used in the synthesis of marine natural products such as myriaporone . These natural products have potential applications in the development of new drugs and treatments .

Ketone Synthon

N-Methoxy-N-methylacetamide is used as a ketone synthon . A synthon is a fragment of a molecule that is used in the synthesis of more complex structures. In this case, it is used to introduce a ketone functional group into a larger molecule .

Biochemical Reagent

N-Methoxy-N-methylacetamide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Biochemical reagents are substances that are used in biochemical research to cause chemical reactions or act as markers or signals in these reactions .

Preparation of 2-Heptyl-3-Hydroxy-4 (1H)-Quinolone

2-Chloro-N-methoxy-N-methylacetamide, a derivative of N-Methoxy-N-methylacetamide, is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone . This compound is a signaling molecule in the quorum sensing of Pseudomonas aeruginosa, a bacterium that can cause disease in plants and animals .

Synthesis of N-Methyl-N-(3-Thienyl)Acetamide

N-Methylacetamide, a related compound, can be used to synthesize N-Methyl-N-(3-Thienyl)Acetamide by reacting with 3-bromothiophene . This reaction is facilitated by a CuI catalyst and N, N ′-dimethylethylenediamine .

Safety and Hazards

N-Methoxy-N-methylacetamide is classified as a flammable liquid. It is advised to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and take precautionary measures against static discharge. In case of fire, use CO2, dry chemical, or foam for extinction .

Mechanism of Action

Target of Action

N-Methoxy-N-methylacetamide is a common Weinreb amide synthon . Weinreb amides are a class of chemical compounds used in organic chemistry, particularly in the synthesis of ketones . Therefore, the primary target of N-Methoxy-N-methylacetamide is the ketone group in organic compounds.

Mode of Action

The interaction of N-Methoxy-N-methylacetamide with its targets involves the formation of ketones. This is achieved through a process known as nucleophilic acyl substitution . The N-Methoxy-N-methylacetamide acts as a nucleophile, attacking the carbonyl carbon of the target molecule, leading to the formation of a ketone .

Action Environment

The action, efficacy, and stability of N-Methoxy-N-methylacetamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or enzymes. For instance, the synthesis of N-Methoxy-N-methylacetamide involves a reaction at 0°C , indicating that temperature is a crucial factor in its action.

properties

IUPAC Name

N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVXVLSZQHSNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336948
Record name N-Methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylacetamide

CAS RN

78191-00-1
Record name N-Methoxy-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78191-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methylacetamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.149
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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